molecular formula C₁₀H₁₆N₂O₆S B1160175 N,N'-Diacetyl-L-lanthionine

N,N'-Diacetyl-L-lanthionine

Cat. No.: B1160175
M. Wt: 292.31
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N'-Diacetyl-L-lanthionine, with the molecular formula C 10 H 16 N 2 O 6 S and a molecular weight of 292.31 g/mol, is a high-purity chemical compound supplied as a detailed characterization report for regulatory compliance . This product serves as a critical impurity reference standard in the pharmaceutical industry, specifically for the analytical method development, validation, and quality control (QC) of Acetylcysteine, particularly in the context of Abbreviated New Drug Applications (ANDA) . The compound is offered for custom synthesis and is accompanied by a Certificate of Analysis to ensure its quality and suitability for rigorous laboratory use . Scientifically, lanthionine is a nonproteinogenic amino acid featuring a thioether linkage, which is a characteristic structural component of a class of bioactive peptides known as lanthipeptides . Some lanthipeptides, called lantibiotics, exhibit potent antibacterial activity through mechanisms such as pore formation in bacterial membranes and inhibition of cell wall biosynthesis . While racemic (DL-) forms of diacetyl-lanthionine have been used in immunological research to study the modulation of contact sensitivity and delayed-type hypersensitivity reactions in rodent models, the primary application of the L-stereoisomer remains within analytical chemistry as a well-defined reference material . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C₁₀H₁₆N₂O₆S

Molecular Weight

292.31

Origin of Product

United States

Chemical Synthesis and Pathways of N,n Diacetyl L Lanthionine Formation

De Novo Synthetic Methodologies for N,N'-Diacetyl-L-lanthionine

While the term de novo synthesis typically refers to the creation of complex molecules from simple precursors, a classic, multi-step total synthesis for this compound is not prominently featured in scientific literature. The predominant method described for its preparation is, in fact, a controlled degradation of N-Acetylcysteine. google.com This process involves the condensation of two N-Acetylcysteine molecules under specific conditions to yield this compound. google.com Commercial preparation methods also rely on this degradation pathway. evitachem.com

In a biological context, the lanthionine (B1674491) thioether linkage is synthesized de novo by dedicated enzymes, known as lanthionine synthetases, in the production of lanthipeptides. plos.orgnih.gov This enzymatic process involves the dehydration of serine or threonine residues within a precursor peptide to form dehydroamino acids, followed by the intramolecular Michael addition of a cysteine thiol. plos.orgnih.govnih.gov However, this biosynthetic route produces a lanthionine bridge within a peptide and is distinct from the chemical synthesis of the isolated this compound molecule.

Formation as a Degradation Product from Related Amino Acid Derivatives

The most well-documented pathway to this compound is through the degradation of N-Acetylcysteine (NAC). google.com NAC is known to be unstable in aqueous solutions and can degrade under various stressors, leading to the formation of several products, including this compound. google.comnih.govresearchgate.net

The formation of this compound is induced by subjecting an aqueous solution of N-Acetylcysteine to specific chemical and physical stressors. A patented method details the preparation of this compound by degrading NAC under the dual conditions of high temperature and high alkalinity. google.com This process involves dissolving NAC in water and then adding a sodium hydroxide (B78521) (NaOH) solution before heating. google.com Studies on NAC stability confirm that its degradation is accelerated under such conditions. nih.govgoogle.com

ParameterConditionSource
Precursor N-Acetylcysteine (NAC) Aqueous Solution google.com
NAC Concentration 80–200 mg/mL google.com
Alkalinity 20-30 wt% NaOH solution google.com
Temperature 80–90 °C google.com
Duration 6–30 hours google.com

Temperature and pH are critical factors that govern the rate of N-Acetylcysteine degradation and, consequently, the formation of this compound. The reaction is significantly promoted by high temperatures, with studies specifying ranges of 80-90°C for the specific conversion. google.com Research on the formation of lanthionine in proteins further corroborates that the underlying β-elimination reaction is accelerated by temperatures up to 120°C and alkaline pH values. nih.gov

The reaction rate constant for the elimination step demonstrates a clear dependence on both temperature and pH, increasing as both parameters rise. nih.gov Alkaline conditions are crucial, with degradation being notably higher at a pH of 8.0 or above. google.comgoogle.comnih.gov In one study, NAC content decreased by 23% under basic conditions (0.1 M NaOH) within 10 minutes, and by 24% under heating at 80°C for 3 hours, indicating the significant impact of these factors. nih.gov

Summary of Conditions Influencing NAC Degradation:

ConditionObservationSource
High Temperature (80-120°C)Increases the rate of the degradation and elimination reaction. google.comnih.govnih.gov
Alkaline pH (pH > 8.0)Promotes the cleavage of the thiol group and increases the elimination reaction rate. google.comgoogle.comnih.gov
Acidic pH (e.g., 0.5 M HCl)Also causes significant degradation of NAC, though the formation of this compound is primarily detailed under alkaline conditions. nih.gov

The chemical mechanism for the formation of the lanthionine thioether bond from cysteine-related precursors proceeds through a β-elimination reaction followed by a Michael addition. nih.govresearchgate.net In the context of this compound formation from NAC, the proposed mechanism is as follows:

β-Elimination: Under heat and alkaline conditions, one molecule of N-Acetylcysteine undergoes a β-elimination reaction. The hydroxyl ion (OH⁻) from the alkaline solution abstracts the α-proton, facilitating the elimination of the thiol group (-SH) as a sulfide (B99878) ion. This results in the formation of a highly reactive intermediate, N-acetyl-dehydroalanine (an α,β-unsaturated amino acid derivative). nih.gov

Michael Addition: A second molecule of N-Acetylcysteine, acting as a nucleophile, then attacks the electrophilic β-carbon of the N-acetyl-dehydroalanine intermediate. The thiol group of the second NAC molecule adds across the double bond in a conjugate or Michael-type addition. nih.govnih.gov

Protonation: The resulting enolate is protonated to yield the final, stable thioether compound, this compound. nih.gov

This pathway is analogous to the enzymatic formation of lanthionine bridges in lantibiotics, which also relies on the generation of a dehydroalanine (B155165) intermediate followed by the nucleophilic attack of a cysteine thiol. plos.orgnih.gov

Stereochemical Outcomes in Synthetic and Degradation Pathways

The stereochemistry of this compound is a direct consequence of the stereochemistry of its precursor, N-Acetyl-L-cysteine (NAC). google.comwikipedia.org The starting material is the L-enantiomer, which corresponds to an (R) configuration at the α-carbon according to Cahn-Ingold-Prelog priority rules.

The formation of this compound from two molecules of N-Acetyl-L-cysteine results in a product with two stereocenters. The resulting compound is specifically named N,N'-Diacetyl-L -lanthionine, which corresponds to the (2R,2'R) configuration. simsonpharma.comclearsynth.comveeprho.com

During the reaction mechanism:

The first NAC molecule is converted to the planar N-acetyl-dehydroalanine intermediate, temporarily losing its stereocenter.

The second NAC molecule, which acts as the nucleophile, retains its original L-/(R)-configuration.

The Michael addition of the L-cysteine derivative's thiol to the dehydroalanine can, in theory, create a new stereocenter with either an R or S configuration.

The formation of lanthionine can result in two diastereomers: the L,L-lanthionine (meso-lanthionine is L,D). In enzymatic synthesis, the stereochemical outcome is precisely controlled by the enzyme, but can also be influenced by the substrate sequence, leading to either DL or LL stereoisomers. nih.govnih.gov In the chemical degradation pathway, the consistent designation of the product as this compound suggests that the reaction favors the formation of the L,L isomer, where both amino acid moieties have the L-configuration.

Advanced Analytical Methodologies for N,n Diacetyl L Lanthionine Research

Chromatographic Techniques for Separation and Quantification

Chromatography stands as a cornerstone for the analytical characterization of N,N'-Diacetyl-L-lanthionine, enabling both its separation from complex matrices and its precise quantification. High-performance liquid chromatography (HPLC) and preparative chromatography are two key modalities employed for these purposes.

High-Performance Liquid Chromatography (HPLC) Method Development

While a specific, detailed HPLC method exclusively for this compound is not extensively documented in publicly available literature, methods developed for the analysis of the related compound N,N'-diacetyl-L-cystine and other impurities of acetylcysteine provide a foundational framework. A stability-indicating reversed-phase HPLC (RP-HPLC) assay method has been developed for the determination of N-acetyl-L-cysteine (NAC) and its oxidized form, N,N'-diacetyl-L-cystine (Di-NAC), in cell culture media. insights.bioinsights.bio This method demonstrates the successful separation and quantification of these related compounds, suggesting that a similar approach could be adapted for this compound.

A typical RP-HPLC method for related substances of acetylcysteine, which could be optimized for this compound, might involve the following parameters:

ParameterExample Condition
Column C18 (e.g., YMC-Pack Pro C18, 250 x 4.6 mm, 5 µm) insights.bioinsights.bio
Mobile Phase Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., containing trifluoroacetic acid) and an organic modifier (e.g., acetonitrile). insights.bioinsights.bio
Flow Rate 1.0 mL/min insights.bioinsights.bio
Detection UV at 212 nm insights.bioinsights.bio
Column Temperature 25 °C insights.bioinsights.bio
Injection Volume 20 µL insights.bioinsights.bio

The development of a robust HPLC method would require systematic optimization of these parameters to achieve adequate resolution, sensitivity, and specificity for this compound, particularly when it is present as a minor component alongside the active pharmaceutical ingredient (API) and other impurities.

Preparative Chromatography for Compound Isolation

For the isolation and purification of this compound in sufficient quantities to serve as a reference standard, preparative chromatography is the method of choice. A patented method describes the preparation of N,N'-diacetyl lanthionine (B1674491) from a degradation solution of acetylcysteine using liquid chromatography, preferably medium-pressure liquid chromatography (MPLC). google.com

The primary goal of preparative chromatography is to achieve high purity of the target compound. The process involves purifying the degradation product solution, collecting the eluent containing N,N'-diacetyl lanthionine, and then freeze-drying it to obtain the purified solid. google.com The purity of the isolated compound is a critical parameter, with purities of 97.4% and not lower than 97% being reported. google.com

Key parameters for the preparative liquid chromatography as described in the patent include:

ParameterSpecification
Chromatography Type Medium-Pressure Liquid Chromatography (MPLC) google.com
Column Model Phenomenex Luna google.com
Column Internal Diameter 50 mm google.com
Column Length 250 mm google.com
Filler Particle Size 10 µm google.com
Flow Rate 80 to 110 mL/min (preferably 100 mL/min) google.com
Column Temperature 20 to 30 °C (preferably 25 °C) google.com

This preparative method allows for the generation of a high-purity reference material essential for subsequent analytical applications.

Spectroscopic Approaches for Structural Confirmation and Purity Assessment

Spectroscopic techniques are indispensable for the definitive structural elucidation and confirmation of the identity of this compound, as well as for assessing its purity. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, plays a pivotal role.

A Chinese patent details the structural identification of N,N'-diacetyl lanthionine through hydrogen (¹H NMR) and carbon (¹³C NMR) spectroscopy, along with related NMR experiments. While the patent does not disclose the specific spectral data, it confirms the utility of these techniques for unambiguous structure confirmation. The use of dimethyl sulfoxide (B87167) as the deuterated solvent for NMR analysis is also mentioned.

Infrared (IR) Spectroscopy would be expected to show characteristic absorption bands for the functional groups present in this compound, such as the amide C=O stretching, N-H stretching and bending, and carboxylic acid O-H and C=O stretching vibrations.

Mass Spectrometry (MS) would provide information on the molecular weight of the compound and its fragmentation pattern, which can further aid in structural confirmation. The molecular weight of this compound is 292.31 g/mol . veeprho.com

The combination of these spectroscopic methods provides a comprehensive characterization of the molecule, ensuring its identity and purity when used as a reference standard.

Application as a Reference Standard in Pharmaceutical and Chemical Analysis

High-purity this compound serves as a critical reference standard in the pharmaceutical industry, particularly in the quality control of acetylcysteine and its related preparations. google.com As a known degradation product, its availability as a reference substance allows for the qualitative and quantitative detection of this impurity, thereby enhancing the safety and controllability of the final pharmaceutical product. google.com

Method Validation in Analytical Chemistry

The use of this compound as a reference standard is integral to the validation of analytical methods in accordance with regulatory guidelines. Method validation ensures that an analytical procedure is suitable for its intended purpose. While specific validation data using this compound is proprietary, the general principles of method validation would apply.

A validated method for the analysis of related substances in acetylcysteine would typically include the following parameters, where this compound would be used as a spike-in standard to assess:

Validation ParameterDescription
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.
Accuracy The closeness of the test results obtained by the method to the true value.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

The availability of a well-characterized this compound reference standard is a prerequisite for performing these validation studies accurately.

Quality Control Applications in Related Substance Analysis

In the routine quality control (QC) of acetylcysteine bulk drug and its finished products, this compound is used as a reference standard to identify and quantify its presence as an impurity. google.com The impurity profile of a drug substance is a critical quality attribute that must be monitored to ensure its safety and efficacy.

The use of this compound as an impurity reference substance allows for:

Peak Identification: By comparing the retention time of a peak in the chromatogram of a test sample with that of the this compound reference standard, the impurity can be positively identified.

Quantification: The concentration of the impurity in the test sample can be determined by comparing the peak area of the impurity with the peak area of a known concentration of the this compound reference standard.

A high-purity reference standard, with a purity of over 95%, is essential for the accurate quantification of this impurity, ensuring that it does not exceed the established safety limits in the final drug product. google.com The use of such standards helps to create a clearer and more definite impurity spectrum for acetylcysteine preparations. google.com

Structural and Conformational Investigations of N,n Diacetyl L Lanthionine

Analysis of Stereoisomeric Forms Arising from Thioether Linkages

N,N'-Diacetyl-L-lanthionine is a derivative of the naturally occurring amino acid lanthionine (B1674491). The core structure of lanthionine is characterized by a thioether bridge linking two alanine (B10760859) residues. This linkage introduces chirality at the β-carbon atoms, in addition to the inherent chirality of the α-carbons. The stereochemistry of these chiral centers gives rise to different stereoisomers.

The "L" in L-lanthionine designates that both α-carbons have the S-configuration, consistent with the proteinogenic L-amino acids from which it is biosynthetically derived. However, the formation of the thioether bond during biosynthesis or chemical synthesis can result in different configurations at the β-carbons. The two primary stereoisomers of L-lanthionine are the meso-lanthionine (B1218204) ((2S, 6R)-diamino-4-thiaheptanedioic acid) and the L,L-lanthionine ((2S, 6S)-diamino-4-thiaheptanedioic acid). In the context of this compound, the acetylation of the amino groups does not alter the underlying stereochemistry of the lanthionine core. Therefore, the primary stereoisomeric considerations for this compound are dictated by the configuration of the parent lanthionine molecule.

Stereoisomer Nameα-Carbon Configurationβ-Carbon ConfigurationCommon Designation
N,N'-Diacetyl-meso-L-lanthionine(2S, 6S)(3R, 5S) or (3S, 5R)DL-lanthionine derivative
N,N'-Diacetyl-L,L-lanthionine(2S, 6S)(3S, 5S)LL-lanthionine derivative

Note: The table presents the potential stereoisomers based on the core lanthionine structure. The specific stereochemistry of a given sample of this compound would need to be confirmed by analytical methods.

Conformational Analysis and Molecular Rigidity

The presence of the thioether linkage in this compound introduces a degree of conformational constraint compared to two independent N-acetyl-L-alanine molecules. The C-S-C bond angle and the rotational barriers around the C-S and C-C bonds of the thioether bridge play a significant role in defining the accessible conformations of the molecule.

While specific experimental data on the conformational analysis of this compound is not extensively available, studies on lanthionine-containing peptides suggest that the thioether bridge imparts significant structural rigidity. This rigidity is a key feature of lantibiotics, a class of antimicrobial peptides where lanthionine bridges are crucial for maintaining a well-defined three-dimensional structure necessary for their biological activity. It is therefore expected that this compound will exhibit a more restricted set of low-energy conformations compared to a more flexible, linear dipeptide.

Theoretical Studies and Computational Chemistry Applications

Theoretical studies and computational chemistry provide powerful tools for investigating the structural and energetic properties of molecules like this compound, especially in the absence of extensive experimental data. These methods can be employed to explore the conformational landscape, predict stable structures, and understand the electronic properties of the molecule.

Potential applications of computational chemistry to the study of this compound include:

Conformational Searching: Algorithms can be used to systematically or stochastically explore the rotational degrees of freedom in the molecule to identify low-energy conformations. This can help in understanding the preferred shapes of the molecule in different environments.

Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) can be used to accurately calculate the geometries and relative energies of different conformers. These calculations can also provide insights into the electronic structure, bond strengths, and reactivity of the molecule.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of this compound in solution. By simulating the movements of the atoms over time, it is possible to understand how the molecule flexes and changes shape, and how it interacts with solvent molecules.

Computational MethodApplication to this compound
Molecular Mechanics (MM)Rapid conformational searching and energy minimization.
Density Functional Theory (DFT)Accurate determination of geometries, energies, and electronic properties of key conformers.
Ab initio methodsHigh-accuracy calculations for benchmarking and detailed electronic structure analysis.
Molecular Dynamics (MD)Simulation of molecular motion and conformational dynamics in solution.

These computational approaches can provide a detailed picture of the structural and dynamic properties of this compound, complementing experimental investigations and providing insights that are difficult to obtain through experiments alone.

Relationship of N,n Diacetyl L Lanthionine to Lanthionine and Lanthipeptide Biochemistry

Comparison with Naturally Occurring Lanthionine (B1674491) and its Metabolites

L-lanthionine is a thioether amino acid composed of two alanine (B10760859) residues linked by a sulfide (B99878) bridge. In contrast, N,N'-Diacetyl-L-lanthionine features acetyl groups attached to the amino groups of both alanine residues. This acetylation significantly alters the chemical properties of the molecule, including its charge and polarity.

While L-lanthionine is incorporated into lanthipeptides through complex enzymatic machinery, its known metabolic fate in mammals leads to the formation of lanthionine ketimine, a cyclic thioether with neuroprotective and anti-inflammatory properties. researchgate.netnih.govmdpi.com There is currently no scientific evidence to suggest that this compound is a naturally occurring metabolite of L-lanthionine in any biological system.

Table 1: Comparison of L-lanthionine and its Derivatives
CompoundChemical StructureNatural OccurrenceKey Role
L-LanthionineTwo alanine residues linked by a thioether bridgeYes, in lanthipeptides and as a free amino acidStructural component of lanthipeptides
This compoundL-lanthionine with N-acetyl groups on both alanine residuesNot confirmed in naturePrimarily a synthetic derivative for chemical analysis
Lanthionine KetimineCyclic thioether derived from L-lanthionineYes, in mammalian brainNeuroprotective and anti-inflammatory metabolite

Implications as a Byproduct in Biochemical Reactions or Metabolic Pathways

There is no direct evidence to indicate that this compound is a byproduct of any known biochemical reaction or metabolic pathway. However, the possibility of its formation through non-enzymatic acetylation cannot be entirely ruled out. nih.govfrontiersin.orgnih.gov Cellular environments contain acetyl-CoA, a reactive molecule that can non-enzymatically acetylate proteins and other small molecules. nih.govfrontiersin.orgnih.gov It is conceivable that under certain physiological or pathological conditions where acetyl-CoA concentrations are elevated, free L-lanthionine could be non-enzymatically acetylated to produce this compound. This remains a speculative hypothesis that requires experimental validation.

Contextualization within Lanthipeptide and Ribosomally Synthesized and Post-Translationally Modified Peptides (RiPPs) Research

The primary significance of this compound in the context of lanthipeptide and RiPPs research lies in its utility as an analytical standard. The study of lanthipeptides often involves their hydrolysis to constituent amino acids for compositional analysis. Subsequent derivatization of these amino acids is a common strategy to improve their volatility and chromatographic behavior for techniques like gas chromatography-mass spectrometry (GC-MS). The acetylation of L-lanthionine to this compound is a plausible derivatization method for such analytical purposes.

Table 2: Research Applications of Lanthionine and its Derivatives

CompoundApplication in Lanthipeptide/RiPPs Research
L-Lanthionine- Target of biosynthetic and structural studies
  • Building block for synthetic lanthipeptides
  • This compound- Potential analytical standard for lanthionine quantification
  • Reference compound for chromatographic and spectrometric methods
  • Therefore, while not a natural component of lanthipeptides, the synthesis and availability of this compound as a research chemical is valuable for the accurate detection and quantification of L-lanthionine in these complex biomolecules. clearsynth.com This aids in the structural elucidation and characterization of novel lanthipeptides and in understanding the mechanisms of the enzymes involved in their biosynthesis.

    Emerging Research Areas and Future Directions for N,n Diacetyl L Lanthionine

    Elucidation of Comprehensive Degradation Mechanisms and Kinetics

    A thorough understanding of the degradation pathways and the speed at which N,N'-Diacetyl-L-lanthionine breaks down under various conditions is crucial for determining its stability and potential applications. Research in this area is aimed at characterizing the chemical and enzymatic breakdown of the molecule.

    Key Research Focuses:

    Hydrolytic Stability: Investigating the rate of hydrolysis of the acetyl groups and the peptide-like amide bonds under varying pH and temperature conditions. This is fundamental to understanding its persistence in different chemical environments.

    Oxidative Degradation: The thioether bridge in the lanthionine (B1674491) structure is a potential site for oxidation. Studies on the oxidation of lanthionine-containing peptides, such as the antibiotic nisin, have shown that this can lead to a loss of biological activity. nih.gov Future research on this compound will likely focus on its susceptibility to common oxidants and the identification of resulting sulfoxide (B87167) and sulfone derivatives.

    Thermal Decomposition: Understanding the thermal stability of this compound is critical for its use in applications that involve heating. Research in this area would parallel studies on the thermal degradation of related compounds, such as the methionine-glucose-derived Amadori rearrangement product, to identify volatile and non-volatile breakdown products. nih.gov

    A hypothetical degradation study of this compound might yield data similar to the following:

    ConditionDegradation Rate Constant (k)Major Degradation Products
    Acidic Hydrolysis (pH 2, 80°C)0.05 hr⁻¹L-lanthionine, Acetic Acid
    Alkaline Hydrolysis (pH 12, 80°C)0.25 hr⁻¹L-lanthionine, Acetate
    Oxidation (H₂O₂, 25°C)0.10 hr⁻¹This compound sulfoxide
    Thermal (150°C)0.02 min⁻¹Volatile sulfur compounds, Pyrroles

    This table is illustrative and based on general chemical principles of related compounds.

    Development of Novel Synthetic Routes and Analogues

    The synthesis of this compound and its analogues is pivotal for enabling further research and developing new applications. While the parent compound, lanthionine, has several established synthetic pathways, including sulfur extrusion from cystine and ring-opening of serine β-lactone, the development of efficient and stereoselective methods for its N,N'-diacetylation is an active area of interest. chemeurope.com

    Future synthetic efforts are likely to concentrate on:

    Improved Stereoselectivity: Developing synthetic routes that yield high purity of the desired L-stereoisomer, which is crucial for biological and analytical applications.

    Green Chemistry Approaches: Utilizing more environmentally friendly reagents and solvents to reduce the environmental impact of synthesis.

    Synthesis of Analogues: The creation of structural analogues of this compound by modifying the acetyl groups, the carboxylic acid functionalities, or the thioether bridge can lead to compounds with novel properties. For instance, replacing the sulfur atom with selenium could produce analogues with different redox properties. The synthesis of diaminopimelate analogues of the lantibiotic lactocin S, where the sulfur of lanthionine was replaced by a methylene (B1212753) group, has been shown to improve oxidative stability while retaining biological activity. nih.gov

    Exploration of its Utility as a Model Compound in Chemical Reactivity Studies

    This compound possesses a unique combination of functional groups, including amide bonds, carboxylic acids, and a thioether linkage, making it an excellent candidate as a model compound for studying various chemical reactions.

    One significant area of application is in Maillard reaction research . The Maillard reaction, a form of non-enzymatic browning, occurs between amino acids and reducing sugars and is fundamental to the flavor and color development in cooked foods. nih.gov The N-acetylated amino groups in this compound mimic the peptide-bound amino acids found in proteins.

    Potential Research Applications:

    Flavor Formation: Studying the reaction of this compound with reducing sugars can provide insights into the formation of sulfur-containing flavor compounds, which are key components of meaty and savory aromas. kosfaj.org

    Intermediate Formation: Its structure allows for the investigation of the formation of key Maillard reaction intermediates, such as α-dicarbonyl compounds, in a more controlled system compared to complex protein mixtures. researchgate.net

    Inhibition of Undesirable Products: It could also be used to screen for inhibitors of the formation of potentially harmful Maillard reaction products, such as acrylamide.

    Advanced Applications in Analytical Chemistry and Reference Material Science

    The availability of high-purity this compound has led to its use as a reference material in analytical chemistry. lgcstandards.com This is particularly relevant in the quality control of pharmaceuticals and food products where lanthionine or its derivatives may be present as impurities or metabolites.

    Current and Future Applications:

    Impurity Standard: this compound is used as a reference standard for the identification and quantification of impurities in pharmaceutical preparations, such as Acetylcysteine. clearsynth.com

    Metabolomics: As analytical techniques become more sensitive, there is a growing interest in identifying and quantifying a wide range of metabolites in biological samples. N-acetylated amino acids are increasingly being recognized as important endogenous metabolites. nilssonlab.se this compound could serve as a standard for its identification in metabolomic studies.

    Method Development: It can be used in the development and validation of new analytical methods, such as liquid chromatography-mass spectrometry (LC-MS) assays, for the detection of modified amino acids in complex matrices.

    The following table summarizes the key analytical parameters of this compound relevant to its use as a reference standard:

    ParameterValue
    Chemical FormulaC₁₀H₁₆N₂O₆S
    Molecular Weight292.31 g/mol veeprho.com
    IUPAC Name(2R,2'R)-3,3'-thiobis(2-acetamidopropanoic acid) veeprho.com
    Purity (as reference standard)Typically ≥98%
    Common Analytical TechniquesHPLC, LC-MS, NMR

    Q & A

    Basic Research Questions

    Q. What are the standard analytical methods for characterizing N,N'-Diacetyl-L-lanthionine in purity and structural confirmation?

    • Methodological Answer : High-performance liquid chromatography (HPLC) coupled with UV detection is commonly employed for purity assessment, while mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are critical for structural elucidation. For example, impurities like this compound are quantified using validated HPLC protocols, as referenced in pharmacopeial standards for acetylcysteine-related compounds .

    Q. How is this compound synthesized in laboratory settings?

    • Methodological Answer : The compound is typically synthesized via enzymatic acetylation of L-lanthionine or through solid-phase peptide synthesis (SPPS) to ensure stereochemical fidelity. Reaction conditions (e.g., pH, temperature) must be optimized to avoid side products, as described in protocols for synthesizing acetylated amino acid derivatives .

    Q. What experimental controls are essential when studying this compound in biological systems?

    • Methodological Answer : Include negative controls (e.g., untreated cells or vehicle-only samples) and positive controls (e.g., known acetyltransferase inhibitors) to validate enzymatic activity. Replication across biological replicates (n ≥ 3) is critical to account for variability, aligning with NIH guidelines for preclinical research .

    Advanced Research Questions

    Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

    • Methodological Answer : Discrepancies may arise from differences in cell lines, assay conditions, or impurity profiles. Meta-analysis of raw datasets and rigorous batch-to-batch consistency checks (e.g., via LC-MS) are recommended. Cross-validation using orthogonal assays (e.g., fluorescence-based vs. radiometric assays) can clarify mechanisms .

    Q. What statistical approaches are appropriate for dose-response studies involving this compound?

    • Methodological Answer : Nonlinear regression models (e.g., log-dose vs. response) are used to calculate EC₅₀/IC₅₀ values. Bayesian hierarchical modeling is advantageous for heterogeneous datasets, while ANOVA with post-hoc tests (e.g., Tukey’s) identifies significant differences across treatment groups. Consult a statistician during experimental design to ensure power analysis and avoid Type I/II errors .

    Q. What mechanisms underlie the role of this compound in modulating protein-ligand interactions?

    • Methodological Answer : Molecular docking simulations and surface plasmon resonance (SPR) can map binding affinities. Isotopic labeling (e.g., deuterium exchange mass spectrometry) reveals conformational changes in target proteins. Studies on analogous compounds, such as N-acetylated amino acids, suggest potential allosteric modulation or competitive inhibition pathways .

    Q. How does the stereochemistry of this compound influence its metabolic stability in vivo?

    • Methodological Answer : Enantiomer-specific pharmacokinetics can be assessed using chiral HPLC or capillary electrophoresis. Radiolabeled tracers (e.g., ¹⁴C or ³H isotopes) track metabolic pathways in animal models. Comparative studies with D-isomers are essential to confirm stereochemical impacts on hepatic clearance and renal excretion .

    Methodological Considerations

    • Data Reproducibility : Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) principles by documenting raw data, instrument settings, and software versions. Public repositories like PubChem or ChEMBL enhance transparency .
    • Safety Protocols : While not a primary focus, handle this compound under fume hoods with PPE (gloves, goggles) to mitigate inhalation risks, as outlined in chemical safety guidelines .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.